Enabling Synthesis of the NHE1 Inhibitor KR-33028: A Defined Synthetic Pathway
This compound is a documented intermediate in the synthesis of Na+/H+ Exchanger Isoform-1 Inhibitor N379813 . This intermediate is a key precursor to KR-33028, a highly selective NHE1 inhibitor . KR-33028 has demonstrated cardioprotective effects, including improving cardiac contractility and reducing lactate dehydrogenase release . While 5-cyano benzo[b]thiophene derivatives are known as urotensin-II (UT) receptor antagonists [1], this 4-cyano substitution pattern is uniquely specified for this NHE1 inhibitor pathway.
| Evidence Dimension | Synthetic Utility / Target Pathway |
|---|---|
| Target Compound Data | Synthesis of NHE1 inhibitor N379813 and subsequently KR-33028 |
| Comparator Or Baseline | Methyl 5-cyanobenzo[b]thiophene-2-carboxylate (CAS 146137-93-1) |
| Quantified Difference | Targets urotensin-II (UT) receptor with IC50 of 25nM for a derivative |
| Conditions | In vitro binding assay |
Why This Matters
This confirms the 4-cyano isomer is the specific, required building block for a defined class of NHE1 inhibitors, precluding substitution with the 5-cyano isomer, which is linked to a different therapeutic target.
- [1] Lim, C. J., Oh, S. H., Kim, N. J., Lee, B. H., Oh, K. S., & Yi, K. Y. (2016). Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(19), 4731-4734. View Source
